![molecular formula C20H19Cl2N3 B4969388 7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline, commonly known as CP-122,288, is a synthetic compound that belongs to the class of quinolone-based antipsychotic drugs. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of CP-122,288 is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. By selectively blocking the dopamine D3 receptor, CP-122,288 may reduce the hyperactivity of dopaminergic neurons in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia such as hallucinations and delusions. By partially activating the serotonin 5-HT1A receptor, CP-122,288 may also enhance the serotonergic neurotransmission, which is believed to have an antipsychotic and anxiolytic effect.
Biochemical and Physiological Effects
CP-122,288 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the locomotor activity and stereotypy in rodents, which are commonly used behavioral models for antipsychotic activity. It has also been shown to enhance the release of dopamine and acetylcholine in the prefrontal cortex, which is believed to be involved in the cognitive and executive functions of the brain. CP-122,288 has also been shown to have a moderate affinity for the dopamine D2 receptor, which is believed to be involved in the regulation of motor function and prolactin secretion.
实验室实验的优点和局限性
CP-122,288 has several advantages for lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in the pathophysiology of schizophrenia. It also has moderate affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the interaction between dopamine and serotonin neurotransmission. However, CP-122,288 has several limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has a relatively short half-life, which may limit its duration of action in vivo.
未来方向
CP-122,288 has several potential future directions for research. One direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of CP-122,288. Another direction is to investigate the potential of CP-122,288 as a treatment for other psychiatric disorders such as bipolar disorder and depression. Additionally, further research is needed to elucidate the exact mechanism of action of CP-122,288 and its interaction with other neurotransmitter systems such as glutamate and GABA. Finally, more studies are needed to investigate the safety and efficacy of CP-122,288 in human subjects.
合成方法
The synthesis of CP-122,288 involves the condensation of 7-chloro-4-methylquinoline-2-carboxylic acid with 1-(3-chlorophenyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced with lithium aluminum hydride to yield the final product. The purity of CP-122,288 can be further enhanced by recrystallization from a suitable solvent.
科学研究应用
CP-122,288 has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychotic disorders. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is believed to play a crucial role in the pathophysiology of schizophrenia. CP-122,288 has also been shown to have moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
属性
IUPAC Name |
7-chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3/c1-14-11-20(23-19-13-16(22)5-6-18(14)19)25-9-7-24(8-10-25)17-4-2-3-15(21)12-17/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHVDSHUDRTGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

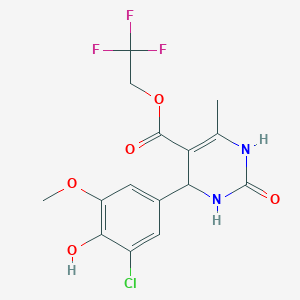
![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)
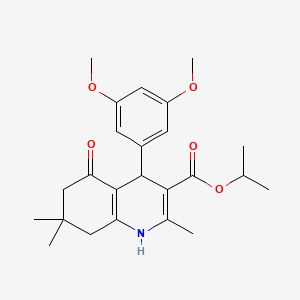
![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
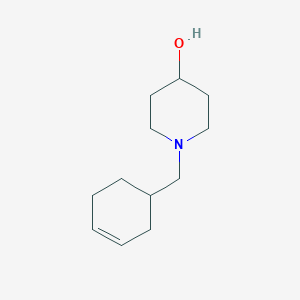
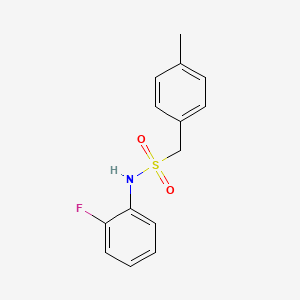
![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)
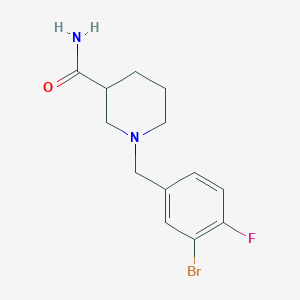

![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)